

Application Notes and Protocols: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B105340

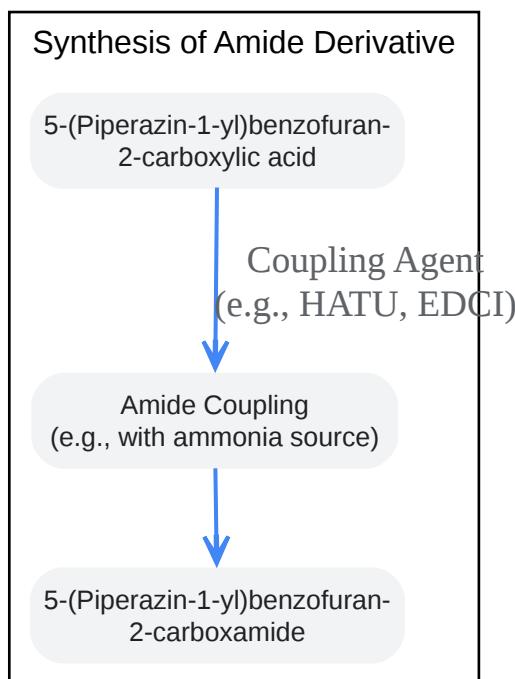
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** as a research chemical. The document details its chemical properties, primary applications as a synthetic intermediate, and its potential as a scaffold for the development of novel therapeutic agents. Detailed protocols for the synthesis of derivatives and subsequent biological evaluation are provided to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic compound incorporating a benzofuran core linked to a piperazine moiety. This structural arrangement makes it a valuable building block in medicinal chemistry. Its key properties are summarized below.


Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	246.26 g/mol	[1] [2] [3]
CAS Number	183288-47-3	[1]
Appearance	Faint yellow solid	[4]
Melting Point	>209 °C (decomposes)	[3]
Purity	Typically ≥97%	[2]
Solubility	Soluble in organic solvents such as DMSO	

Primary Application: Intermediate in Vilazodone Synthesis

The principal documented application of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** is as a key intermediate in the synthesis of Vilazodone.[\[3\]](#)[\[5\]](#) Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

The synthesis of Vilazodone typically involves the conversion of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** to its corresponding carboxamide, 5-(1-piperazinyl)benzofuran-2-carboxamide.[\[4\]](#)[\[6\]](#) This intermediate is then coupled with another key fragment, 3-(4-chlorobutyl)-5-cyanoindole, to form the final Vilazodone molecule.[\[6\]](#)

Below is a diagram illustrating the synthetic pathway from the title compound to a generic amide derivative, a crucial step towards Vilazodone.

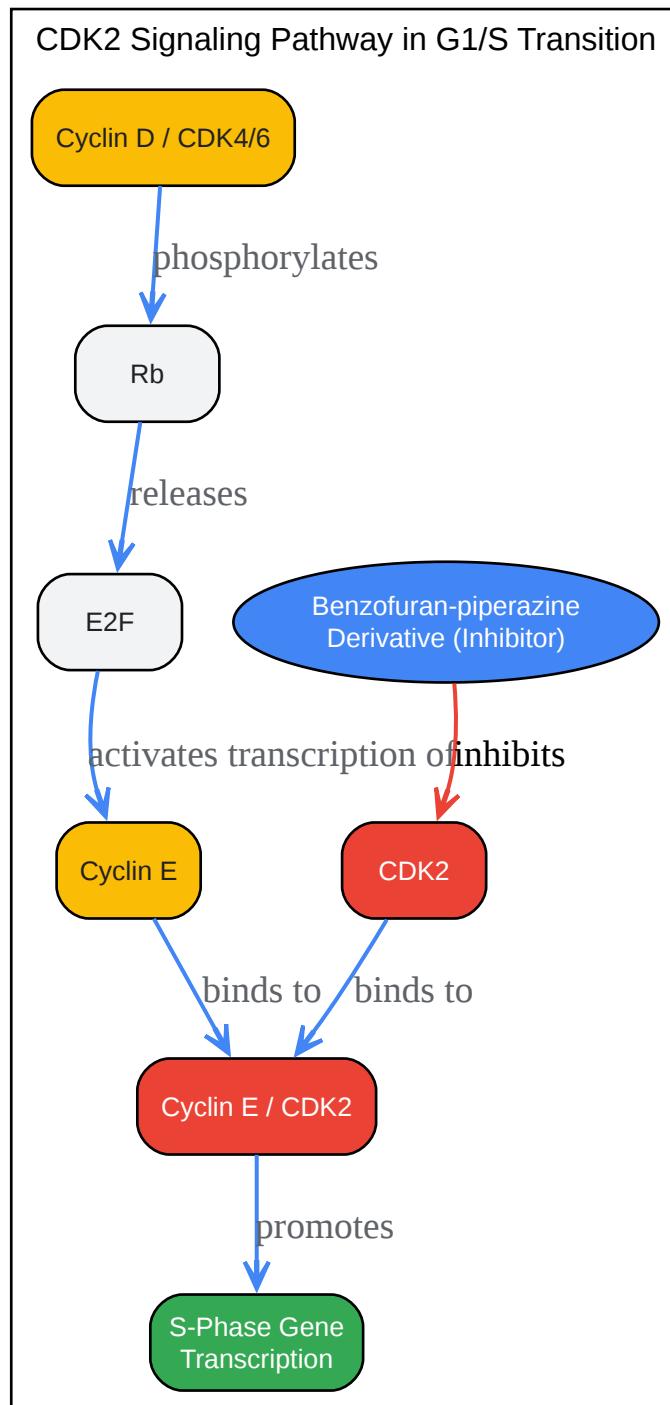
[Click to download full resolution via product page](#)

Caption: Synthetic pathway to an amide derivative.

Application as a Scaffold for Drug Discovery

The benzofuran-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. While **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** itself is not extensively characterized for its biological activity, its derivatives have shown significant potential, particularly as kinase inhibitors.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in several cancers.^{[7][8]} Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.


A study on 3-(piperazinylmethyl)benzofuran derivatives, structurally related to the title compound, has demonstrated potent inhibitory activity against CDK2 and promising antiproliferative effects against various cancer cell lines. This suggests that the **5-(piperazin-1-yl)benzofuran-2-carboxylic acid** scaffold is a promising starting point for the design of novel CDK2 inhibitors.

The table below summarizes the in vitro activity of some exemplary 3-(piperazinylmethyl)benzofuran derivatives, highlighting the potential of this chemical class.

Compound	CDK2 IC ₅₀ (nM)	Cytotoxicity IC ₅₀ (μM) vs. Panc-1	Cytotoxicity IC ₅₀ (μM) vs. A-549
9h	40.91	1.71	1.71
11d	41.70	2.99	2.99
11e	46.88	>100	>100
13c	52.63	>100	>100
Staurosporine (Control)	56.76	0.01	0.01

Data is for related 3-(piperazinylmethyl)benzofuran derivatives and is intended to be illustrative of the potential of the scaffold.

The diagram below illustrates the role of CDK2 in the cell cycle and the mechanism of its inhibition.

[Click to download full resolution via product page](#)

Caption: CDK2 signaling and inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives from **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** and their subsequent biological evaluation.

This protocol describes a general procedure for the amide coupling of **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** with a generic amine.

Materials:

- **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid**
- Amine of choice (e.g., ammonium chloride for the primary amide)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve **5-(Piperazin-1-yl)benzofuran-2-carboxylic acid** (1.0 eq) in anhydrous DMF.
- Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

This protocol is adapted for screening compounds against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[\[9\]](#)[\[10\]](#)

Materials:

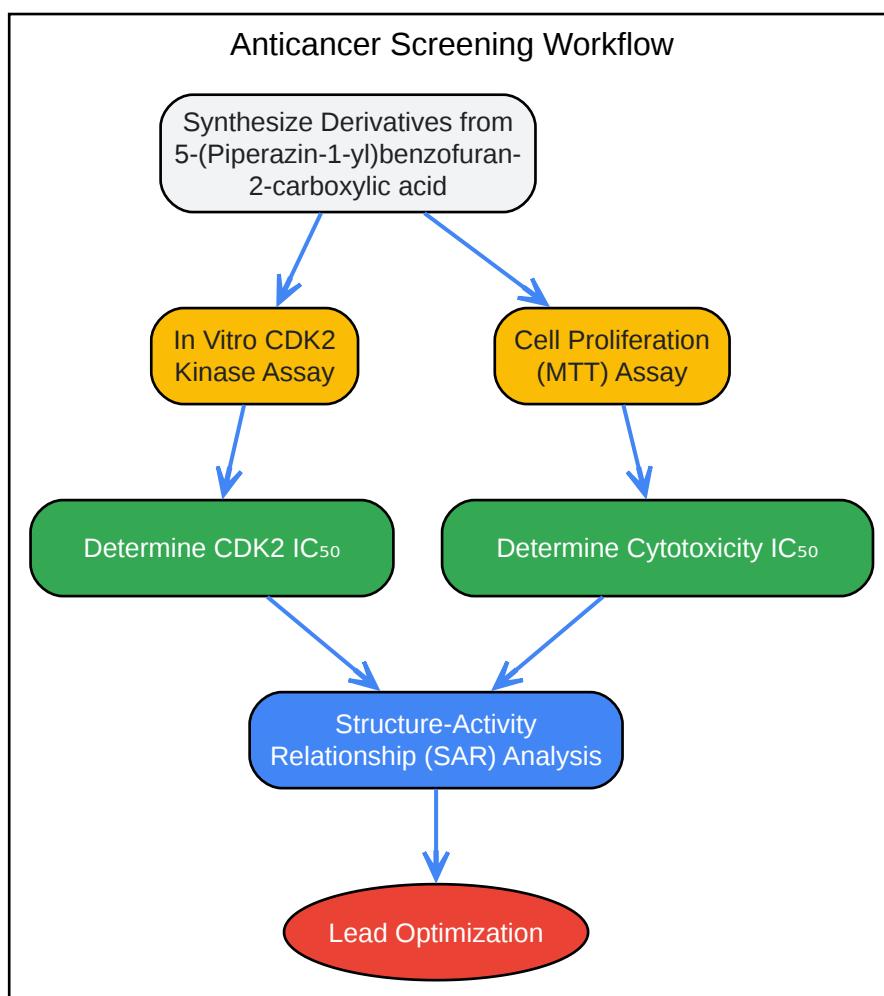
- Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme
- Kinase substrate (e.g., Histone H1)
- ATP
- Kinase assay buffer (e.g., HEPES buffer with MgCl₂, DTT)
- Test compound (derivative of **5-(piperazin-1-yl)benzofuran-2-carboxylic acid**) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
- In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

- Add the CDK2 enzyme and substrate mixture to each well.
- Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate for 60 minutes at 30°C.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.
- Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol is for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)


Materials:

- Cancer cell line of interest (e.g., A-549, Panc-1)
- Complete cell culture medium
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in complete culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The workflow for screening derivatives for anticancer activity is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for anticancer screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C₁₃H₁₄N₂O₃ | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid [cymitquimica.com]
- 3. 5-(piperazin-1-yl)benzofuran-2-carboxylic acid | 183288-47-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105340#5-piperazin-1-yl-benzofuran-2-carboxylic-acid-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com